molecular formula C12H17N3O2 B8392234 Methyl-(1-methyl-pyrrolidin-3-yl)-(4-nitro-phenyl)-amine

Methyl-(1-methyl-pyrrolidin-3-yl)-(4-nitro-phenyl)-amine

Cat. No.: B8392234
M. Wt: 235.28 g/mol
InChI Key: PMTFMSCGFMKNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-(1-methyl-pyrrolidin-3-yl)-(4-nitro-phenyl)-amine is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N,1-dimethyl-N-(4-nitrophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H17N3O2/c1-13-8-7-12(9-13)14(2)10-3-5-11(6-4-10)15(16)17/h3-6,12H,7-9H2,1-2H3

InChI Key

PMTFMSCGFMKNOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)N(C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of potassium hydroxide (1.4 g, 25 mmol) and N,N′-dimethyl-3-aminopyrrolidine (1.4 g, 12 mmol) in dimethylsulfoxide (13 mL) is added dropwise 4-fluoronitrobenzene (1.1 mL, 10 mmol). The mixture is heated in a 60-65° C. oil bath for 4 hours. After cooling to room temperature, ice is added to the reaction mixture. The resulting precipitate is collected, washed with water, and dried under vacuum to give methyl-(1-methyl-pyrrolidin-3-yl)-(4-nitro-phenyl)-amine.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

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